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Compound of Interest

Compound Name: Citrinin-13C13

Cat. No.: B15566661

Introduction

Citrinin is a mycotoxin produced by several fungal species of the genera Penicillium,
Aspergillus, and Monascus.[1][2][3] This toxic secondary metabolite can contaminate a wide
range of food commodities, including cereals, grains, fruits, spices, and red yeast rice.[1][2][4]
Due to its nephrotoxic, hepatotoxic, and potential carcinogenic properties, the presence of
citrinin in the food chain is a significant public health concern.[1][3][4] Regulatory bodies in
various regions, including the European Union, have established maximum permissible levels
for citrinin in specific foodstuffs, such as red yeast rice supplements.[5][6][7][8]

Accurate and reliable analytical methods are crucial for monitoring citrinin levels in food and
ensuring compliance with these regulations. Liquid chromatography coupled with tandem mass
spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis due to its
high sensitivity and selectivity.[2][6][9] To overcome matrix effects and ensure the accuracy of
guantification, the use of a stable isotope-labeled internal standard is highly recommended.[4]
[10][11] 3C13-Citrinin, a stable isotope-labeled analog of citrinin, serves as an ideal internal
standard for the precise and accurate determination of citrinin in complex food matrices.[10]
This document provides detailed application notes and protocols for the use of 13C13-Citrinin in
food safety analysis.

Application Notes

The primary application of 13C13-Citrinin is as an internal standard in isotope dilution mass
spectrometry (IDMS) methods for the quantification of citrinin.[10] Its structural and chemical
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similarity to the native citrinin ensures that it behaves identically during sample extraction,
cleanup, and chromatographic separation.[10] By adding a known amount of 13C13-Citrinin to
the sample at the beginning of the analytical process, any variations or losses occurring during
sample preparation can be effectively compensated for, leading to highly accurate and precise
results.[10][11]

Key Advantages of Using 13Cis-Citrinin:

e Enhanced Accuracy and Precision: Compensates for matrix effects, which can cause ion
suppression or enhancement in the mass spectrometer, leading to more reliable
quantification.[10][12]

e Improved Method Ruggedness: Minimizes the impact of variations in sample preparation
procedures.[10]

» Simplified Calibration: Allows for the use of external calibration curves prepared in solvent,
reducing the need for matrix-matched standards in many cases.[11]

» Reliable Quantification at Low Levels: Essential for ensuring compliance with stringent
regulatory limits.

Typical Food Matrices Analyzed:

Red Yeast Rice and its supplements[5][6]

Cereals and cereal-based products (e.g., wheat, maize)[6][9][13]

Fruits and fruit juices[9]

Spices and herbs[1][9]

Nuts and seeds[9]

Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS methods utilizing
13C13-Citrinin for the analysis of citrinin in various food matrices.
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Table 1: Method Performance Characteristics for Citrinin Analysis

Red Yeast Rice

Parameter Cereal-Based Products

Supplements

Limit of Detection (LOD) 0.11 pg/kg[13] <0.6 pg/kg[13]
Limit of Quantification (LOQ) 20 pg/kg[5] 2.0 pg/kg
Recovery 70-120%[14] 95-112%[15]
Repeatability (RSDr) 6.27%][14] <15%
Linearity (R?) >0.99[14] >0.99

Table 2: LC-MS/MS Parameters for Citrinin and 13C13-Citrinin

Productlon 1 Product lon 2

Precursor lon Collision
Analyte (m/z) (m/z)
(m/z) . . Energy (eV)
(Quantifier) (Qualifier)
Citrinin 251.1 233.1 177.1 15
13C13-Citrinin 264.1 245.1 186.1 15

Note: The exact m/z values and collision energies may vary depending on the specific

instrument and conditions used.

Experimental Protocols

This section provides a detailed protocol for the determination of citrinin in red yeast rice food

supplements using LC-MS/MS with 13C13-Citrinin as an internal standard, adapted from the

EURL-MP-method_008.[5]
1. Reagents and Materials
o Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

e Formic acid (FA), Acetic acid (HAc)
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Magnesium sulfate (MgSQOa), anhydrous

Sodium chloride (NaCl)

Citrinin standard solution (100 pg/mL in ACN)

13C13-Citrinin standard solution (10 pg/mL in ACN)[5]

50 mL polypropylene centrifuge tubes

Mechanical shaker

Centrifuge

Vortex mixer

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
. Standard Solution Preparation

Citrinin Stock Solution (1 pg/mL): Dilute the 100 pg/mL citrinin standard solution 1:100 with a
dilution solution (e.g., MeOH/water/HAc 80/18/2 VIVIV).[5]

13C13-Citrinin Stock Solution (1 pg/mL): Dilute the 10 pg/mL 13Ca13-Citrinin standard solution
1:10 with the dilution solution.[5]

13C13-Citrinin Spiking Solution (100 ng/mL): Further dilute the 13Cis-Citrinin stock solution
1:10 with the dilution solution.[5]

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the
citrinin stock solution and adding a fixed amount of the 13C13-Citrinin spiking solution to each.

. Sample Preparation (QUEChERS-based method)

Weigh 2 g of the homogenized red yeast rice supplement sample into a 50 mL centrifuge
tube.

Add 10 mL of extraction solvent (e.g., acetonitrile with 1% HCI and 1% HAc).[5]
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e Add a known amount of the 13C1s-Citrinin spiking solution (e.g., 100 pL of 100 ng/mL
solution).[5]

o Shake vigorously for 30 minutes using a mechanical shaker.[5]
e Add 4 g of anhydrous MgSOa4 and 1 g of NaCl.[5]

o Vortex for 30 seconds to 1 minute.[5]

e Centrifuge at >3500 rpm for 10 minutes.[5]

o Take an aliquot of the upper acetonitrile layer and dilute it (e.g., 10-fold) with the dilution
solution.[5]

« Filter the diluted extract through a 0.22 um syringe filter into an LC vial for analysis.
4. LC-MS/MS Analysis
e LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 um) is typically used.

o Mobile Phase: A gradient elution with water and methanol/acetonitrile, both containing a
small percentage of formic or acetic acid, is common.

e Injection Volume: 5-10 pL.

o MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+)
mode and monitor the transitions specified in Table 2 using Multiple Reaction Monitoring
(MRM).

5. Quantification

The concentration of citrinin in the sample is calculated by comparing the peak area ratio of the
native citrinin to the 13C13-Citrinin internal standard in the sample extract with the ratios
obtained from the calibration curve.

Visualizations
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Caption: Workflow for Citrinin Analysis in Food Samples.
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Caption: Role of 13C13-Citrinin in Accurate Quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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